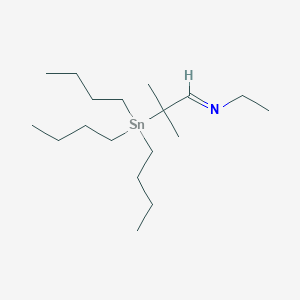![molecular formula C15H20Cl2N2O3 B14577251 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine CAS No. 61339-79-5](/img/structure/B14577251.png)
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine is a compound that belongs to the class of nitrogen mustards, which are known for their alkylating properties This compound is structurally related to other nitrogen mustards used in chemotherapy, such as melphalan and chlorambucil
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine typically involves the following steps:
Starting Material: The synthesis begins with 4-aminobenzoic acid, which is protected by methyl esterification.
Intermediate Formation: The intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate is formed by adding two 2-hydroxyethyl groups using ethylene oxide.
Final Product: The target molecule, this compound, is obtained by further reactions involving chlorination and coupling with D-alanine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine undergoes several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA, leading to cross-linking and strand breaks.
Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form aziridinium ions, which are highly reactive intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound under mild conditions.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as thiols and amines.
Major Products Formed
The major products formed from these reactions include various alkylated DNA adducts, which are responsible for the compound’s cytotoxic effects.
Scientific Research Applications
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of alkylation and DNA damage.
Biology: The compound is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Industry: The compound can be used in the development of new chemotherapeutic agents and in the study of drug resistance mechanisms.
Mechanism of Action
The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine involves several key steps:
DNA Alkylation: The compound alkylates DNA by forming covalent bonds with the nucleophilic sites on the DNA bases.
Cross-Linking: It induces cross-linking between DNA strands, preventing DNA replication and transcription.
DNA Damage: The alkylation and cross-linking lead to DNA strand breaks and mutations, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
Melphalan: Another nitrogen mustard used in chemotherapy, known for its ability to alkylate DNA and inhibit tumor growth.
Chlorambucil: A nitrogen mustard used to treat chronic lymphocytic leukemia and other lymphomas.
Uniqueness
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine is unique due to its specific structure, which allows for selective alkylation of DNA. Its D-alanine moiety may also contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other nitrogen mustards.
Properties
CAS No. |
61339-79-5 |
|---|---|
Molecular Formula |
C15H20Cl2N2O3 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(2R)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-11(15(21)22)18-14(20)10-12-2-4-13(5-3-12)19(8-6-16)9-7-17/h2-5,11H,6-10H2,1H3,(H,18,20)(H,21,22)/t11-/m1/s1 |
InChI Key |
UICCUZSJRACPCF-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


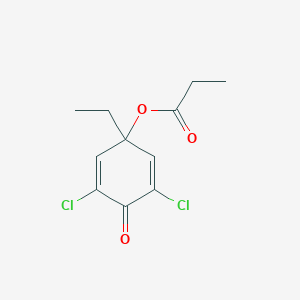
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B14577187.png)
![2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14577196.png)
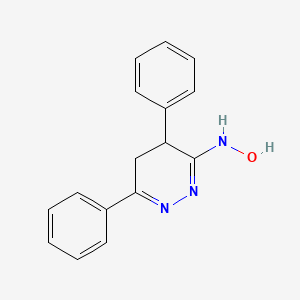
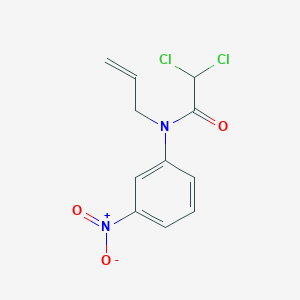
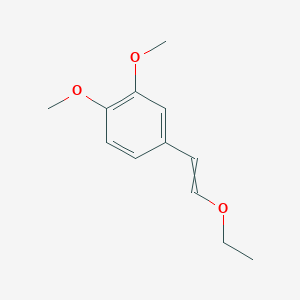
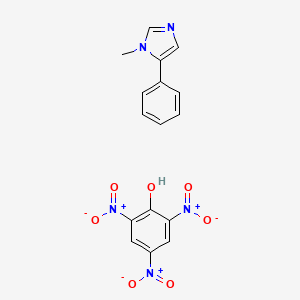
![1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14577234.png)
![3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14577235.png)
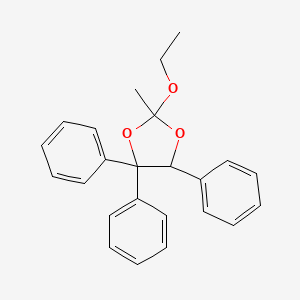
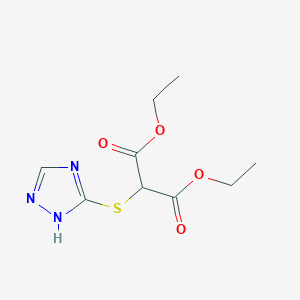
![Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate](/img/structure/B14577246.png)
![1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene](/img/structure/B14577249.png)
